N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is not fully understood. However, it is believed to work by stimulating the immune system to attack cancer cells. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been shown to activate immune cells, such as macrophages and dendritic cells, which then release cytokines and other immune system molecules that can kill cancer cells.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-alpha, which are involved in the immune response. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has also been shown to increase the production of nitric oxide, which can help to kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is that it has been extensively studied in preclinical models, and its anti-tumor activity has been well documented. However, one limitation of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is that it has not yet been approved for use in humans, and its safety and effectiveness in humans are not yet fully known.
Zukünftige Richtungen
There are a number of future directions for N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide research. One area of interest is in the development of combination therapies that include N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in the development of new formulations of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide that can improve its effectiveness and reduce its toxicity. Finally, there is interest in understanding the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide in more detail, which could lead to the development of new drugs that target the immune system in cancer treatment.
Conclusion
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is a synthetic compound that has shown promise as a potential cancer treatment. Its anti-tumor activity has been well documented in preclinical studies, and it has been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, its safety and effectiveness in humans are not yet fully known, and more research is needed to fully understand its mechanism of action and potential uses in cancer treatment.
Synthesemethoden
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with various reagents. The final product is obtained by reacting the intermediate compound with N,N-dimethylformamide dimethyl acetal and pyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-5-9-15(18-12)17(20)19(2)16-11-10-13-7-3-4-8-14(13)16/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTLQEXFECEZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.